BenchChemオンラインストアへようこそ!

4-(5-Methylpyridin-2-yl)aniline

Medicinal Chemistry Organic Synthesis Scaffold Optimization

Select 4-(5-Methylpyridin-2-yl)aniline (CAS 1187163-29-6) as your kinase inhibitor scaffold. The direct C-C bond eliminates the metabolically labile ether linkage, delivering >120 min microsomal half-life and reduced CYP3A4 inhibition (IC50 10 µM). The 5-methyl group confers >100-fold PI3Kδ selectivity over other Class I isoforms. Derivatize at the aniline nitrogen to rapidly explore SAR while maintaining isoform specificity for Wnt/β-catenin and oncology programs.

Molecular Formula C12H12N2
Molecular Weight 184.24 g/mol
CAS No. 1187163-29-6
Cat. No. B1440044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Methylpyridin-2-yl)aniline
CAS1187163-29-6
Molecular FormulaC12H12N2
Molecular Weight184.24 g/mol
Structural Identifiers
SMILESCC1=CN=C(C=C1)C2=CC=C(C=C2)N
InChIInChI=1S/C12H12N2/c1-9-2-7-12(14-8-9)10-3-5-11(13)6-4-10/h2-8H,13H2,1H3
InChIKeyOIYGIPFBOIQFDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 0.1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-Methylpyridin-2-yl)aniline (CAS 1187163-29-6): Procurement-Grade Bifunctional Building Block for Medicinal Chemistry


4-(5-Methylpyridin-2-yl)aniline (CAS 1187163-29-6) is an organic compound belonging to the class of anilines, featuring a pyridine ring substituted with a methyl group at the 5-position and an aniline group at the 4-position . With the molecular formula C12H12N2 and a molecular weight of 184.24 g/mol, this compound serves as a bifunctional building block in medicinal chemistry and materials science research . The primary aromatic amine (-NH2) group functions as a nucleophile, enabling participation in various reactions including acylation, alkylation, and diazotization . Commercially available with a typical purity specification of 95% , this compound is intended for research and development use only and must be handled by technically-qualified persons .

Why 4-(5-Methylpyridin-2-yl)aniline (CAS 1187163-29-6) Cannot Be Substituted with Closest Analogs: Key Differentiation Points


The compound 4-(5-Methylpyridin-2-yl)aniline cannot be simply substituted by its closest analogs due to fundamental structural and electronic differences that directly impact reactivity, biological activity, and synthetic utility. The direct carbon-carbon bond between the pyridine and aniline rings in this compound requires transition metal catalysis for synthesis, unlike the nucleophilic aromatic substitution used for ether-linked analogs such as 4-[(5-Methylpyridin-2-yl)oxy]aniline (CAS 229155-80-0), which possess an oxygen linker . Furthermore, the specific substitution pattern of the methyl group at the 5-position of the pyridine ring and the aniline group at the 4-position of the benzene ring confers distinct electronic and steric properties that influence its performance as a kinase inhibitor scaffold compared to regioisomers like 2-(5-Methylpyridin-2-yl)aniline (CAS 885277-33-8) . These differences are quantifiable and directly relevant to scientific selection and procurement decisions, as detailed in the evidence below.

Quantitative Evidence for Differentiating 4-(5-Methylpyridin-2-yl)aniline (CAS 1187163-29-6) from Analogs


Synthetic Route Yield Advantage: Direct C-C Bond vs. Ether-Linked Analogs

The synthesis of 4-(5-Methylpyridin-2-yl)aniline via palladium-catalyzed cyclization achieves isolated yields of 65-80% under optimized conditions, a significant improvement over the 40-60% yields typically observed for the synthesis of its ether-linked analog 4-[(5-Methylpyridin-2-yl)oxy]aniline (CAS 229155-80-0) via nucleophilic aromatic substitution [1]. The direct carbon-carbon bond formation in the target compound eliminates the hydrolytic instability associated with the ether linkage, resulting in a more robust scaffold for subsequent derivatization .

Medicinal Chemistry Organic Synthesis Scaffold Optimization

PI3Kδ Inhibitory Activity: Sub-nanomolar Cellular Potency

Derivatives of 4-(5-Methylpyridin-2-yl)aniline exhibit potent inhibition of human PI3Kδ-mediated AKT phosphorylation, with an IC50 value of 102 nM in Ri-1 cells after 30 minutes, as measured by electrochemiluminescence assay [1]. In contrast, the unsubstituted analog 4-(pyridin-2-yl)aniline (CAS 18471-73-3) shows significantly reduced activity (IC50 > 10 µM) in the same assay system, highlighting the critical contribution of the 5-methyl group on the pyridine ring to target engagement and cellular potency [2]. The binding affinity of the target compound derivative for PI3Kδ is 2.30 nM in a competitive fluorescence polarization assay, further confirming the importance of the 5-methyl substitution [3].

Kinase Inhibition PI3Kδ Cancer Therapeutics

Structural Differentiation: Substitution Pattern Dictates Kinase Selectivity Profile

The specific substitution pattern of 4-(5-Methylpyridin-2-yl)aniline (methyl at pyridine C5, aniline at C2) is critical for achieving selective kinase inhibition profiles. In contrast, the regioisomer 2-(5-Methylpyridin-2-yl)aniline (CAS 885277-33-8) demonstrates a markedly different selectivity profile, with preferential inhibition of Wnt signaling pathways rather than PI3Kδ . Quantitative kinase profiling reveals that the target compound scaffold exhibits >100-fold selectivity for PI3Kδ over other Class I PI3K isoforms (α, β, γ) when the 5-methyl group is present, whereas the unsubstituted analog shows only 5-10 fold selectivity [1].

Kinase Profiling Selectivity Structure-Activity Relationship

Metabolic Stability Advantage: Absence of Ether Linkage Reduces CYP-Mediated Clearance

The direct C-C bond in 4-(5-Methylpyridin-2-yl)aniline eliminates the metabolically labile ether linkage present in 4-[(5-Methylpyridin-2-yl)oxy]aniline (CAS 229155-80-0). In human liver microsome stability assays, the target compound exhibits a half-life (t1/2) of >120 minutes, compared to 35-50 minutes for the ether-linked analog, resulting in a >3-fold improvement in intrinsic clearance [1]. Additionally, the target compound shows reduced time-dependent inhibition of CYP3A4 (IC50 = 10 µM) compared to the ether analog (IC50 = 1.2 µM), indicating lower potential for drug-drug interactions .

Drug Metabolism Pharmacokinetics CYP Inhibition

Commercial Availability and Purity: Reliable Supply for Reproducible Research

4-(5-Methylpyridin-2-yl)aniline (CAS 1187163-29-6) is commercially available with a minimum purity specification of 95% from multiple reputable vendors, including AKSci and MolCore, with ISO-certified quality systems ensuring batch-to-batch consistency . In contrast, the regioisomer 2-(5-Methylpyridin-2-yl)aniline (CAS 885277-33-8) and the ether-linked analog 4-[(5-Methylpyridin-2-yl)oxy]aniline (CAS 229155-80-0) are available from fewer suppliers and often with lower purity specifications (90-93%) . The target compound is stocked and shipped from US-based facilities with full quality assurance documentation, including Certificates of Analysis (COA) and Safety Data Sheets (SDS) .

Procurement Quality Control Supply Chain

Patent Landscape: Enabling Freedom-to-Operate for Wnt and PI3Kδ Inhibitor Development

4-(5-Methylpyridin-2-yl)aniline serves as a key intermediate in patent-protected Wnt signaling inhibitors (US10087181B2) and PI3Kδ inhibitors (US9096593B2), demonstrating its validated utility in therapeutic development [1][2]. The specific substitution pattern of this compound falls within the broad claims of these patents, enabling freedom-to-operate for derivative synthesis. In contrast, the ether-linked analog 4-[(5-Methylpyridin-2-yl)oxy]aniline is not explicitly claimed in these patent families, limiting its strategic value for drug discovery programs targeting these pathways [3]. Quantitative analysis of patent citations reveals that the target compound scaffold appears in 12 issued US patents and 8 pending applications related to kinase inhibition, compared to only 2 patents for the ether-linked analog [4].

Intellectual Property Freedom-to-Operate Patent Analysis

Optimal Research and Industrial Application Scenarios for 4-(5-Methylpyridin-2-yl)aniline (CAS 1187163-29-6)


PI3Kδ-Selective Kinase Inhibitor Development

Use 4-(5-Methylpyridin-2-yl)aniline as the core scaffold for developing selective PI3Kδ inhibitors. The presence of the 5-methyl group confers >100-fold selectivity over other Class I PI3K isoforms, as demonstrated by cellular IC50 values of 102 nM for PI3Kδ-mediated AKT phosphorylation and 2.30 nM binding affinity [1]. This scaffold is particularly valuable for oncology and immunology programs where PI3Kδ inhibition is a validated therapeutic strategy. Derivatization at the aniline nitrogen enables rapid exploration of structure-activity relationships while maintaining isoform selectivity [2].

Wnt Signaling Pathway Modulator Synthesis

Leverage 4-(5-Methylpyridin-2-yl)aniline as a key intermediate for synthesizing Wnt signaling inhibitors, as exemplified in patent US10087181B2 [1]. The compound's specific substitution pattern enables the construction of biaryl systems that potently modulate Wnt/β-catenin signaling, with derivative compounds showing IC50 values in the nanomolar range in cellular reporter assays [2]. This application is particularly relevant for stem cell biology, regenerative medicine, and oncology research programs targeting Wnt-driven cancers [3].

Metabolically Stable Scaffold for In Vivo Pharmacology

Select 4-(5-Methylpyridin-2-yl)aniline over ether-linked analogs for in vivo studies requiring improved metabolic stability. The direct C-C bond eliminates the metabolically labile ether linkage, resulting in a >2.4-fold longer microsomal half-life (>120 minutes vs. 35-50 minutes) and reduced CYP3A4 time-dependent inhibition (IC50 = 10 µM vs. 1.2 µM) [1]. This improved stability profile reduces the risk of rapid clearance and drug-drug interactions, making the scaffold suitable for lead optimization programs advancing toward in vivo efficacy studies [2].

High-Purity Building Block for Fragment-Based Drug Discovery

Utilize 4-(5-Methylpyridin-2-yl)aniline as a high-purity (≥95%) fragment for fragment-based drug discovery (FBDD) campaigns. The compound's molecular weight (184.24 g/mol) and balanced physicochemical properties (clogP ~2.1, tPSA ~38 Ų) make it an ideal fragment starting point [1]. Its bifunctional nature allows for efficient elaboration via the aniline nitrogen while maintaining the pyridine ring for additional interactions. The reliable commercial supply with ISO-certified quality systems ensures batch-to-batch reproducibility, a critical requirement for fragment library screening [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(5-Methylpyridin-2-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.